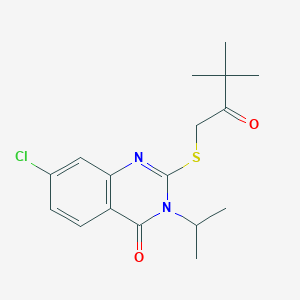
7-Chloro-2-((3,3-dimethyl-2-oxobutyl)thio)-3-isopropylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-2-((3,3-dimethyl-2-oxobutyl)thio)-3-isopropylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-((3,3-dimethyl-2-oxobutyl)thio)-3-isopropylquinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the quinazolinone core can be achieved using reagents like thionyl chloride or phosphorus oxychloride.
Thioether Formation: The thioether linkage is introduced by reacting the chlorinated quinazolinone with a thiol derivative, such as 3,3-dimethyl-2-oxobutylthiol, under basic conditions.
Isopropyl Group Addition: The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, quinazolinone derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound could be explored for similar biological activities, potentially leading to new therapeutic agents.
Medicine
In medicinal chemistry, this compound can be investigated for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a promising lead compound for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 7-Chloro-2-((3,3-dimethyl-2-oxobutyl)thio)-3-isopropylquinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The chloro and thioether groups may enhance its binding affinity and specificity towards certain molecular targets.
相似化合物的比较
Similar Compounds
7-Chloro-4-quinazolinone: Lacks the thioether and isopropyl groups, potentially resulting in different biological activities.
2-Methyl-4-quinazolinone: Similar core structure but different substituents, leading to variations in chemical reactivity and biological activity.
3-Isopropyl-4-quinazolinone: Shares the isopropyl group but lacks the chloro and thioether groups.
Uniqueness
7-Chloro-2-((3,3-dimethyl-2-oxobutyl)thio)-3-isopropylquinazolin-4(3H)-one is unique due to its combination of substituents, which may confer distinct chemical and biological properties. The presence of the chloro group, thioether linkage, and isopropyl group together in one molecule is not commonly found in other quinazolinone derivatives, making it a compound of interest for further research and development.
属性
分子式 |
C17H21ClN2O2S |
|---|---|
分子量 |
352.9 g/mol |
IUPAC 名称 |
7-chloro-2-(3,3-dimethyl-2-oxobutyl)sulfanyl-3-propan-2-ylquinazolin-4-one |
InChI |
InChI=1S/C17H21ClN2O2S/c1-10(2)20-15(22)12-7-6-11(18)8-13(12)19-16(20)23-9-14(21)17(3,4)5/h6-8,10H,9H2,1-5H3 |
InChI 键 |
XKCNKXBWZVRQNU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C(=O)C2=C(C=C(C=C2)Cl)N=C1SCC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


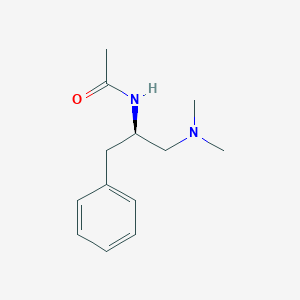
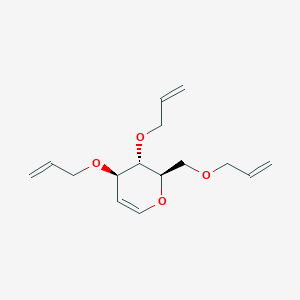
![2-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12830781.png)

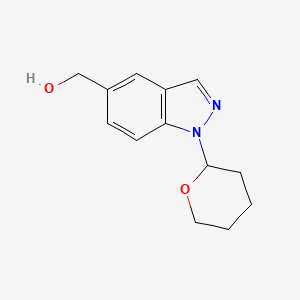
![1-(2-Ethylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12830803.png)
![2-Ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12830819.png)
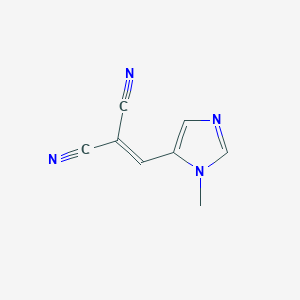
![4,4,5,5-tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane](/img/structure/B12830828.png)

![tert-Butyl ((2S,3S)-3-aminobicyclo[2.2.2]octan-2-yl)carbamate](/img/structure/B12830832.png)

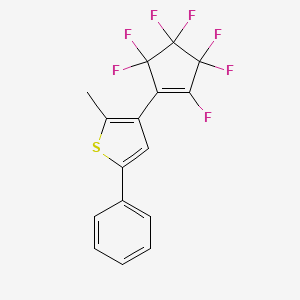
![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)acetonitrile](/img/structure/B12830839.png)
